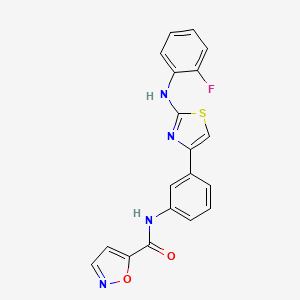
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles, including the compound , are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring has many reactive positions where various reactions, such as donor–acceptor and nucleophilic reactions, can take place . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Synthesis
Isoxazole and Thiazole Derivatives as Immunosuppressive Agents : Research on isoxazole derivatives like leflunomide and its metabolites has shown promising immunosuppressive properties, inhibiting key enzymes in the pyrimidine de novo synthesis pathway, crucial for immune cell functions. These findings suggest potential applications in designing drugs for autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).
Antimicrobial and Antitumor Activities : Studies on thiazole and isoxazole compounds have demonstrated antimicrobial, antiurease, and antilipase activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei showed good to moderate activity against microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Heterocyclic Sulfonamide as Carbonic Anhydrase Inhibitors : Metal complexes of heterocyclic sulfonamides have been synthesized and found to possess strong carbonic anhydrase inhibitory properties. This suggests applications in designing inhibitors for enzymes involved in various physiological functions, including fluid balance and respiratory gas exchange (Büyükkıdan et al., 2013).
Antitumor Benzothiazoles : Fluorinated benzothiazoles have been studied for their potent cytotoxic activities in vitro against certain human cancer cell lines, highlighting the role of fluorine substitution in enhancing antitumor specificity and potency. This research underlines the potential of fluorinated thiazole derivatives in cancer therapy (Hutchinson et al., 2001).
Zukünftige Richtungen
The future directions for research on “N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide” and similar compounds could involve further exploration of their synthesis, biological activities, and mechanisms of action. Given the wide range of biological activities exhibited by thiazoles, these compounds hold promise for the development of various drugs and biologically active agents .
Eigenschaften
IUPAC Name |
N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-6-1-2-7-15(14)23-19-24-16(11-27-19)12-4-3-5-13(10-12)22-18(25)17-8-9-21-26-17/h1-11H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWGXYJFJLTVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

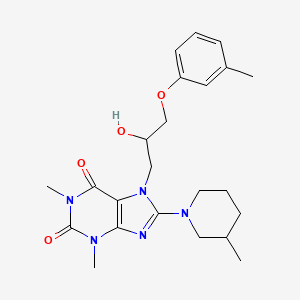
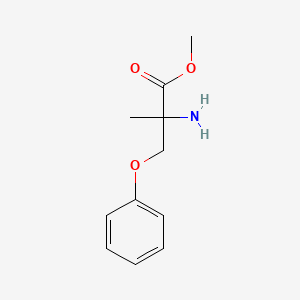
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)
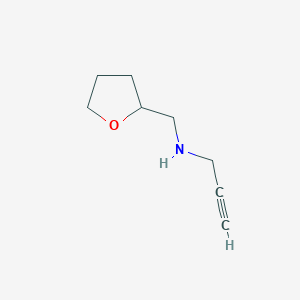
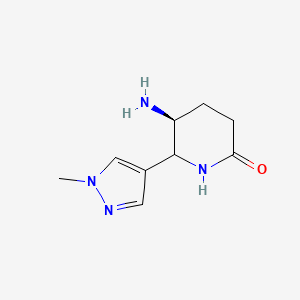
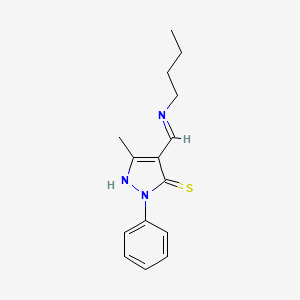
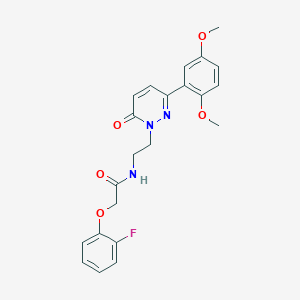
![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)
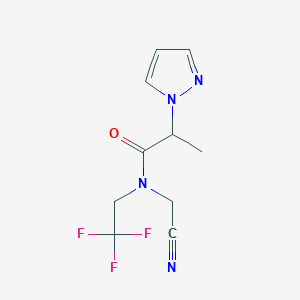
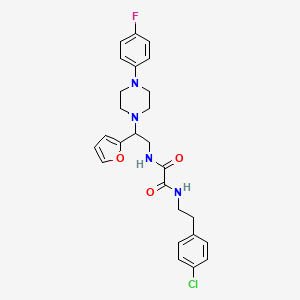
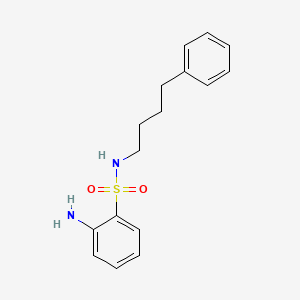
![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)